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Executive Summary
TNG348, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable

allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential

therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination

deficiencies (HRD). The mechanism of TNG348 is centered on the principle of synthetic

lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to

cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong

synergy with PARP inhibitors (PARPi), even in models with acquired PARPi resistance.

However, the clinical development of TNG348 was discontinued in May 2024 due to

observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2

clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of

action, preclinical data, and clinical development of TNG348.

Introduction to TNG348
TNG348 is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB)

crucial for DNA damage repair.[1] In cancers with underlying HRD, such as those with

BRCA1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival.

By inhibiting USP1, TNG348 disrupts the translesion synthesis (TLS) pathway, a DNA damage

tolerance mechanism, leading to catastrophic DNA damage and selective killing of these

cancer cells.[2] Tango Therapeutics advanced TNG348 into a Phase 1/2 clinical trial
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(NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination

with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was

terminated due to liver toxicity, halting further development of the compound.[6]

Mechanism of Action
TNG348 functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its

mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.

Inhibition of PCNA and FANCD2 Deubiquitination: USP1's key substrates include

monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2

protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway.

By inhibiting USP1, TNG348 prevents the deubiquitination of PCNA and FANCD2, leading to

their accumulation in a ubiquitinated state.

Disruption of Translesion Synthesis: The sustained ubiquitination of PCNA disrupts the

normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during

replication.[7][2]

Synthetic Lethality with HRD: In HRD-positive cancer cells, the combination of a

compromised homologous recombination pathway and a disrupted TLS pathway via USP1

inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest

and apoptosis.[7][1]

The following diagram illustrates the signaling pathway affected by TNG348.

Caption: TNG348 inhibits USP1, leading to the accumulation of ubiquitinated PCNA and

FANCD2.

Preclinical Data
In Vitro Potency and Selectivity
TNG348 demonstrated potent and selective inhibition of USP1 in various in vitro assays.
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Assay Type Cell Line / Target Result Reference

Cell Viability (IC50)
MDA-MB-436 (BRCA1

mutant)
68.3 nM

HCC1954 (BRCA1

WT)
No impact [8]

Cellular

Pharmacodynamics

(IC50)

MDA-MB-436
98.6 nM (ub-PCNA

induction)

DUB Panel Screen
47 Deubiquitinating

Enzymes
Selective for USP1 [8]

Kinase Panel Screen 468 Kinases

Selective against 467

kinases; significant

interaction only with

ULK3 kinase (89%

inhibition at 10 µM)

[8]

Safety Target Panel 78 Safety Targets

Inactive as an agonist

or antagonist in 77 of

78 assays

[8]

Cell Line Panel Activity
The activity of TNG348 was assessed in a panel of 62 breast and ovarian cancer cell lines. The

results indicated that sensitivity to TNG348 was enriched in cell lines with BRCA mutations or

an HRD-positive status.[7][9]

Synergy with PARP Inhibitors
A key finding from the preclinical evaluation of TNG348 was its synergistic activity with PARP

inhibitors. This synergy was observed in both PARPi-sensitive and PARPi-resistant models.[7]

[2][10] The combination of TNG348 and a PARPi led to enhanced tumor cell killing, suggesting

a complementary mechanism of action.

The following diagram illustrates the synthetic lethal interaction between TNG348 and PARP

inhibitors in HRD-positive cancer cells.
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Synthetic Lethality of TNG348 and PARP Inhibitors in HRD+ Cancer
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Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.

In Vivo Efficacy
TNG348 demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-

mutant and HRD-positive cancers.
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Model Treatment Outcome Reference

BRCA1 mutant TNBC

PDX (Parental PARPi-

sensitive)

TNG348 (100 mg/kg

QD) + Olaparib (50

mg/kg QD)

Strong synergy and

tumor regression.
[11]

BRCA1 mutant TNBC

PDX (Acquired PARPi

resistance)

TNG348 (100 mg/kg

QD) + Olaparib (50

mg/kg QD)

Restored sensitivity to

PARP inhibitor and

induced tumor

regression.

[11]

BRCAwt HRD+ TNBC

PDX

TNG348 (100 mg/kg

QD) + Niraparib (30

mg/kg QD)

Synergistic tumor

growth inhibition.
[11]

Pharmacokinetics
Oral administration of TNG348 in tumor-bearing mice showed dose-dependent exposure.

Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations

above the in vitro IC50 for over eight hours.[7][8]

Experimental Protocols
In Vitro Deubiquitinase (DUB) and Kinase Screening

Objective: To assess the selectivity of TNG348 against a panel of DUBs and kinases.

Methodology:

TNG348 was screened at a single point concentration of 10 µM.

For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.

For kinase selectivity, the Eurofins KINOMEscan™ scanMax panel of 468 kinases was

utilized, employing an active site-directed competition binding assay.

The percentage of inhibition was calculated relative to a vehicle control.

Cell Viability (Clonogenic) Assays
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Objective: To determine the cytotoxic effect of TNG348 on cancer cell lines.

Methodology:

Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.

Cells were treated with a 10-point threefold serial dilution of TNG348, with a top dose of 8

µM.

The cells were incubated for 10-21 days to allow for colony formation.

Colonies were fixed, stained with crystal violet, and counted.

The IC50 values were calculated by non-linear regression of the dose-response curves.

CRISPR-Cas9 Screens
Objective: To identify genes that modulate sensitivity or resistance to TNG348.

Methodology:

Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced

with a gRNA library targeting DNA damage response genes.

The cell population was treated with either DMSO (vehicle) or TNG348 at a specific

concentration (e.g., 100 or 200 nM).

Genomic DNA was extracted from surviving cells after a defined period.

The gRNA sequences were amplified by PCR and quantified by next-generation

sequencing.

Genes whose knockout led to enrichment or depletion in the TNG348-treated population

were identified as resistance or sensitivity factors, respectively.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of TNG348 alone and in combination with

PARP inhibitors in mouse models.
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Methodology:

Human cancer cell lines or patient-derived tumor fragments were implanted

subcutaneously into immunocompromised mice.

Once tumors reached a specified volume, mice were randomized into treatment groups.

TNG348 was administered orally, once or twice daily, at specified doses.

PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective

doses.

Tumor volume and body weight were measured regularly.

At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g.,

Western blotting for ub-PCNA).

The following diagram provides a generalized workflow for the preclinical evaluation of

TNG348.
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TNG348 Preclinical Evaluation Workflow
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Caption: A simplified workflow from target identification to clinical trials for TNG348.
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Clinical Development and Discontinuation
Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for TNG348 in patients

with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was

designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity

of TNG348 as a single agent and in combination with olaparib.[3][4]

However, in May 2024, Tango Therapeutics announced the discontinuation of the TNG348
program.[6] The decision was based on the observation of Grade 3/4 liver function

abnormalities in patients who had been on the study for more than eight weeks.[6] At the time

of discontinuation, no patients had yet received the combination of TNG348 and olaparib.

Conclusion
TNG348 was a promising, selectively targeted therapy for HRD-positive cancers, with a strong

preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to

synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to

address a significant unmet need in oncology. However, the emergence of liver toxicity in early

clinical development led to the cessation of the program. While TNG348 itself will not be further

developed, the extensive preclinical characterization and the mechanistic insights gained from

its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic

target in oncology. The journey of TNG348 underscores the critical importance of translating

preclinical findings to the clinic and the unforeseen challenges that can arise in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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